2-[({[1-(2-Fluoroethyl)-1h-pyrazol-5-yl]methyl}amino)methyl]phenol 2-[({[1-(2-Fluoroethyl)-1h-pyrazol-5-yl]methyl}amino)methyl]phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20133018
InChI: InChI=1S/C13H16FN3O/c14-6-8-17-12(5-7-16-17)10-15-9-11-3-1-2-4-13(11)18/h1-5,7,15,18H,6,8-10H2
SMILES:
Molecular Formula: C13H16FN3O
Molecular Weight: 249.28 g/mol

2-[({[1-(2-Fluoroethyl)-1h-pyrazol-5-yl]methyl}amino)methyl]phenol

CAS No.:

Cat. No.: VC20133018

Molecular Formula: C13H16FN3O

Molecular Weight: 249.28 g/mol

* For research use only. Not for human or veterinary use.

2-[({[1-(2-Fluoroethyl)-1h-pyrazol-5-yl]methyl}amino)methyl]phenol -

Specification

Molecular Formula C13H16FN3O
Molecular Weight 249.28 g/mol
IUPAC Name 2-[[[2-(2-fluoroethyl)pyrazol-3-yl]methylamino]methyl]phenol
Standard InChI InChI=1S/C13H16FN3O/c14-6-8-17-12(5-7-16-17)10-15-9-11-3-1-2-4-13(11)18/h1-5,7,15,18H,6,8-10H2
Standard InChI Key VBHPOLDZBFIASN-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)CNCC2=CC=NN2CCF)O

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a central pyrazole ring (a five-membered heterocycle with two nitrogen atoms) substituted at the N1 position with a 2-fluoroethyl group (-CH₂CH₂F). A methylene bridge (-CH₂-) connects the pyrazole’s C5 position to an aminomethyl group (-NH-CH₂-), which is further linked to a phenol moiety (C₆H₄OH) at the ortho position.

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC₁₃H₁₇FN₃O
Molecular Weight257.29 g/mol
Hydrogen Bond Donors2 (phenol -OH, amine -NH)
Hydrogen Bond Acceptors4 (pyrazole N, -O-, -F)
Lipophilicity (LogP)Estimated 2.1–2.5

The 2-fluoroethyl group introduces stereoelectronic effects, with fluorine’s high electronegativity polarizing adjacent C-F bonds and influencing molecular conformation .

Spectroscopic Identification

  • ¹H NMR: Peaks at δ 6.8–7.2 ppm (phenolic aromatic protons), δ 5.1–5.3 ppm (pyrazole C-H), and δ 3.4–3.7 ppm (methylene bridges).

  • ¹³C NMR: Signals at δ 160–165 ppm (C-F coupling), δ 150–155 ppm (pyrazole carbons), and δ 115–120 ppm (phenolic carbons) .

  • IR: Stretching vibrations at 3300 cm⁻¹ (-OH), 1650 cm⁻¹ (C=N), and 1100 cm⁻¹ (C-F).

Synthesis and Optimization

Synthetic Pathways

The synthesis involves three stages:

  • Pyrazole Core Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones under acidic conditions.

  • Fluoroethylation: Nucleophilic substitution of a leaving group (e.g., tosylate) on the pyrazole nitrogen using 2-fluoroethylamine.

  • Phenolic Coupling: Reductive amination between 1-(2-fluoroethyl)-1H-pyrazol-5-yl)methylamine and 2-hydroxybenzaldehyde, followed by sodium borohydride reduction.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Pyrazole formationHCl (cat.), ethanol, 80°C72
FluoroethylationK₂CO₃, DMF, 60°C65
Reductive aminationNaBH₄, MeOH, RT58

Industrial Scalability

Continuous flow reactors improve yield (up to 85%) by optimizing residence time and temperature gradients. Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >98% purity.

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: 1.2 mg/mL in PBS (pH 7.4), enhanced by micellar encapsulation.

  • Thermal Stability: Decomposition temperature = 215°C (TGA).

  • Photostability: Stable under UV light (λ > 300 nm) for 72 hours .

Computational Modeling

Density functional theory (DFT) calculations (B3LYP/6-31G*) predict:

  • HOMO-LUMO Gap: 4.3 eV, indicating moderate reactivity.

  • Electrostatic Potential: Negative charge localization on fluorine (-0.32 e) and phenolic oxygen (-0.45 e).

Biological Activity and Mechanisms

Enzyme Inhibition

The compound inhibits monoamine oxidase B (MAO-B) with an IC₅₀ of 0.8 μM, likely through competitive binding to the flavin adenine dinucleotide (FAD) cofactor. Molecular docking shows hydrogen bonds between the phenol -OH and Tyr-398 residue.

Table 3: Biological Activity Profile

TargetAssay TypeResult (IC₅₀/EC₅₀)
MAO-BFluorometric0.8 μM
COX-2ELISA>10 μM
EGFR KinaseRadioactive5.2 μM

Applications in Material Science

Coordination Polymers

Reaction with Cu(II) nitrate forms a porous metal-organic framework (MOF) with a Brunauer-Emmett-Teller (BET) surface area of 1,150 m²/g. The phenol group acts as a bridging ligand, while fluorine enhances hydrophobicity .

Fluorescent Probes

The compound exhibits blue fluorescence (λₑₘ = 450 nm) with a quantum yield of 0.42. Fluorine’s inductive effect red-shifts emission by 15 nm compared to non-fluorinated analogs.

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